2-(2,4-difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide -

2-(2,4-difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-4727661
CAS Number:
Molecular Formula: C15H10F5NO2
Molecular Weight: 331.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives, a class of compounds closely related to 2-(2,4-difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, has been reported. [] The synthesis involves reacting corresponding 3-pyridylamines with sulfonyl chlorides. While specific reaction conditions for 2-(2,4-difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide are not detailed in the reviewed literature, a similar approach using appropriately substituted starting materials could be employed.

Applications

A closely related compound, N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide, exhibited inhibitory activity against secretory phospholipase A2 (sPLA2) with an IC50 value of 90 μM. [] This suggests 2-(2,4-difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide might possess similar biological activity, warranting further investigation.

N-[2-(2,4-Difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide

  • Compound Description: This compound is a potent inhibitor of secretory phospholipase A₂ (sPLA₂) with an IC₅₀ value of 90 µM. [] It belongs to a series of N-[2-(2,4-difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives synthesized and tested for their inhibitory activity against sPLA₂. []

CHMFL-KIT-8140

  • Compound Description: This compound is a previously developed c-KIT kinase inhibitor. [] It served as the starting point for the development of the novel c-KIT kinase inhibitor CHMFL-KIT-64 (compound 18), using a type II kinase inhibitor binding element hybrid design approach. []
  • Relevance: Although the specific structure of CHMFL-KIT-8140 is not disclosed, the paper suggests it shares structural similarities with both CHMFL-KIT-64 and the target compound, 2-(2,4-Difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. This implication arises from the use of CHMFL-KIT-8140 as a scaffold to develop CHMFL-KIT-64, which possesses a 2-(trifluoromethyl)phenyl acetamide moiety present in the target compound. []

CHMFL-KIT-64 (Compound 18)

  • Compound Description: This novel compound acts as a potent inhibitor against both wild-type c-KIT kinase and a wide range of drug-resistant mutants. [] It exhibits single-digit nanomolar potency against these targets in biochemical assays and demonstrates strong efficacy against most gain-of-function mutations within the juxtamembrane domain and drug-resistant mutations in the ATP binding pocket (excluding V654A) and activation loops (excluding D816V). [] CHMFL-KIT-64 exhibits a favorable pharmacokinetic profile in various species, including mice, rats, and dogs. [] Furthermore, it displays good in vivo antitumor efficacy in mouse models with c-KIT T670I, D820G, and Y823D mutations, as well as in patient-derived primary cells expressing wild-type c-KIT known to be imatinib-resistant. []
  • Relevance: CHMFL-KIT-64 contains the 2-(trifluoromethyl)phenyl acetamide moiety, which is also present in the target compound, 2-(2,4-Difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. [] This structural similarity highlights their potential relationship and suggests they might belong to a similar class of kinase inhibitors.

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

  • Compound Description: This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutants. [] It displays GI50 values of 30-80 nM against various ITD mutants and exhibits selectivity over both FLT3 wt (8-fold) and cKIT kinase in transformed BaF3 cells (>300-fold). [] This compound potently inhibits the proliferation of acute myeloid leukemia cell lines positive for FLT3-ITD by suppressing FLT3 kinase phosphorylation and downstream signaling pathways, inducing apoptosis, and arresting the cell cycle in the G0/G1 phase. [] It also demonstrates potent antiproliferative effects against patient-derived primary cells with FLT3-ITD while having no apparent effect on primary cells with wild-type FLT3. [] Moreover, it exhibits a favorable therapeutic window compared to PKC412. [] In in vivo studies, CHMFL-FLT3-335 displays favorable pharmacokinetic profiles and suppresses tumor growth in a mouse xenograft model inoculated with MV4-11 cells. []
  • Relevance: This compound shares the 2-(trifluoromethyl)phenyl acetamide moiety with the target compound, 2-(2,4-Difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. [] The presence of this common structure suggests potential similarities in their binding modes and biological activity, particularly concerning kinase inhibition.

Properties

Product Name

2-(2,4-difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-(2,4-difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C15H10F5NO2

Molecular Weight

331.24 g/mol

InChI

InChI=1S/C15H10F5NO2/c16-9-5-6-13(11(17)7-9)23-8-14(22)21-12-4-2-1-3-10(12)15(18,19)20/h1-7H,8H2,(H,21,22)

InChI Key

CELOOGSSCDRKMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.